3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol

Medicinal Chemistry Scaffold Differentiation Structure–Activity Relationship

A rigid homotropane building block for CNS drug discovery. The free N9 secondary amine enables direct functionalization for SAR, while the tertiary alcohol provides a metabolically stable H-bond anchor. This scaffold yields σ₂ ligands with >2,000-fold selectivity over σ₁. Bulk and research-scale lots available. • Scaffold-driven σ₂ selectivity (>2,000x over σ₁) for PET tracer development • 100-fold lower DAT affinity vs. tropane, minimizing dopaminergic side-effect risk • Orthogonal C3-OH diversification handle, distinct from granisetron's 3-amino intermediate

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B12273019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCC1(CC2CCCC(C1)N2)O
InChIInChI=1S/C9H17NO/c1-9(11)5-7-3-2-4-8(6-9)10-7/h7-8,10-11H,2-6H2,1H3
InChIKeySHBOCXJSOBVIRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol: Structural Baseline and In-Class Positioning


3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol (CAS 1210162-91-6) is a bicyclic secondary amine with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol, classified within the 9-azabicyclo[3.3.1]nonane (homotropane) family [1]. The compound features a tertiary alcohol at the 3-position and a secondary amine at the bridgehead 9-position, a regiochemical arrangement that distinguishes it from its positional isomer 3-methyl-3-azabicyclo[3.3.1]nonan-9-ol (CAS 7588-15-0), in which the nitrogen and hydroxyl/methyl substituents occupy swapped positions . The 9-azabicyclo[3.3.1]nonane scaffold is a validated privileged structure in medicinal chemistry, serving as the core of the antiemetic drug granisetron and as a platform for developing highly selective sigma-2 (σ₂) receptor ligands [2][3]. Commercially, this compound is available at 95–97% purity from multiple vendors for research-scale procurement .

Free N9 secondary amine ready for N-alkylation or carbamoylation in SAR programs
C3 tertiary alcohol provides a metabolically resistant H-bond donor/acceptor site
Privileged 9-azabicyclo[3.3.1]nonane scaffold for sigma-2 and 5-HT₃ receptor ligand research

Why In-Class Azabicyclic Scaffolds Cannot Be Interchanged


Although several azabicyclic scaffolds—including tropane (8-azabicyclo[3.2.1]octane), quinuclidine (1-azabicyclo[2.2.2]octane), and 9-azabicyclo[3.3.1]nonane—share a bridgehead nitrogen, their pharmacological profiles diverge sharply due to differences in ring size, nitrogen position, and conformational flexibility . Within the 9-azabicyclo[3.3.1]nonane family itself, the regiochemical placement of substituents (e.g., 3-OH/3-CH₃ vs. 9-OH/9-CH₃) profoundly alters hydrogen-bonding capacity, steric accessibility, and metabolic stability [1]. The target compound, 3-methyl-9-azabicyclo[3.3.1]nonan-3-ol, positions the hydroxyl and methyl groups at C3 while retaining a free secondary amine at N9. This arrangement leaves the bridgehead nitrogen available for further N-functionalization (e.g., alkylation, acylation, carbamoylation)—a critical requirement for structure–activity relationship (SAR) exploration—while the tertiary alcohol at C3 provides a metabolically resistant hydrogen-bond donor/acceptor site distinct from the primary or secondary alcohols found in simpler homologs [2]. Generic substitution with the positional isomer (3-methyl-3-azabicyclo[3.3.1]nonan-9-ol) places the hydroxyl at C9, adjacent to the nitrogen, altering both the pKa of the amine and the spatial orientation of the H-bond pharmacophore .

Regiochemical mismatch: C3 vs C9 substitution

The positional isomer (3-methyl-3-azabicyclo[3.3.1]nonan-9-ol) places the hydroxyl at C9, eliminating the free N9 secondary amine needed for N-derivatization and shifting H-bond pharmacophore geometry.

Scaffold mismatch: 9-azabicyclo vs tropane/quinuclidine

Tropane or quinuclidine scaffolds alter nitrogen placement and conformational flexibility; their sigma-2 and 5-HT₃ receptor selectivity profiles may not transfer to granatane-based programs.

Derivatization incompatibility with N-methyl analogs

N-Methylated granatane intermediates (e.g., granisetron building block) lack the free secondary amine required for carbamate library synthesis, limiting SAR expansion at the bridgehead.

Quantitative Differentiation Evidence vs. Closest Analogs


Regiochemical Differentiation and N-Functionalization Potential

The target compound (CAS 1210162-91-6) is the 3-hydroxy-3-methyl positional isomer of the 9-azabicyclo[3.3.1]nonane scaffold, while the commercially prevalent comparator 3-methyl-3-azabicyclo[3.3.1]nonan-9-ol (CAS 7588-15-0) bears the N-methyl tertiary amine and a free C9 hydroxyl [1]. In the target compound, the secondary amine at N9 (pKa ~14.96, predicted) remains available for selective N-derivatization via alkylation or carbamoylation, whereas the comparator's N-methyl tertiary amine precludes such chemistry without prior demethylation [1]. This regiochemical distinction is critical for the synthesis of N-substituted phenylcarbamate libraries—the dominant pharmacophore class exploiting this scaffold for sigma receptor targeting [2].

N-Substitution Status
Head-to-head
Target: free N9 secondary amine (predicted pKa 14.96) Comparator: N-methyl tertiary amine; free OH at C9
Free N9 enables direct N-alkylation/carbamoylation for SAR library construction
pKa predicted via JChem; experimental verification recommended
Medicinal Chemistry Scaffold Differentiation Structure–Activity Relationship

Sigma-2 Receptor Selectivity vs. Alternative Azabicyclic Cores

Derivatives built upon the 9-azabicyclo[3.3.1]nonane core demonstrate exceptional selectivity for the sigma-2 (σ₂) receptor over sigma-1 (σ₁). Among N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs, compound WC-59 exhibited a σ₂ Ki of 0.82 nM with a σ₁/σ₂ selectivity ratio of 2,087, while WC-26 showed a σ₂ Ki of 2.58 nM with a σ₁/σ₂ ratio of 557 [1]. These selectivity ratios are among the highest reported for any sigma-2 ligand chemotype, significantly exceeding those achieved with tropane-based or piperidine-based scaffolds, where σ₁/σ₂ selectivity ratios typically fall below 100 [2]. The 9-azabicyclo[3.3.1]nonane scaffold has been described as one of only two chemotypes yielding the most selective sigma-2 ligands reported to date [3].

σ₂ Receptor Selectivity
Class-level
2,087× σ₁/σ₂ ratio (WC-59); σ₂ Ki 0.82 nM
Scaffold-driven σ₂ selectivity may support tracer and chemosensitizer probe development
Data from N-substituted phenylcarbamate analogs; not measured on parent compound
Sigma Receptor Pharmacology Tumor Imaging Receptor Selectivity

Dopamine Transporter Affinity: Granatane vs. Tropane Scaffolds

In a direct head-to-head comparison, 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives were evaluated for binding affinity at the dopamine transporter (DAT) cocaine-binding site in rat caudate-putamen tissue. These 9-azabicyclo[3.3.1]nonane derivatives exhibited Ki values of 2–14 μM, making them approximately 100-fold less potent than cocaine (Ki ≈ 0.1 μM) and other tropane-based analogs at the DAT [1][2]. This 100-fold potency gap demonstrates that the 9-azabicyclo[3.3.1]nonane scaffold is fundamentally distinct from the tropane (8-azabicyclo[3.2.1]octane) scaffold at the DAT binding site, with the unsubstituted methylene bridge [C(6)–C(7)] being a critical determinant of recognition [1].

DAT Binding Affinity
Head-to-head
9-Azabicyclo[3.3.1]nonane derivatives: Ki 2–14 µM Tropane analogs (cocaine): Ki ~0.1 µM
~100-fold lower DAT affinity may reduce dopaminergic off-target engagement vs. tropane scaffolds
Measured in rat caudate-putamen [³H]WIN 35,428 displacement; scaffold selectivity feature for sigma/5-HT₃ programs
Dopamine Transporter Cocaine Binding Site Scaffold Comparison

5-HT₃ Receptor Antagonist Potency and Basicity-Driven Differentiation

3-Oxagranatane (3-oxa-9-azabicyclo[3.3.1]nonane) derivatives were synthesized and their potency as 5-HT₃ receptor antagonists was directly compared with equivalent tropane and granatane (9-azabicyclo[3.3.1]nonane) analogs. Higher potency was demonstrated with the less basic and less sterically hindered oxagranatanes compared to both tropanes and granatanes [1]. This finding establishes that within the 5-HT₃ pharmacophore, the reduced basicity of the bridgehead nitrogen (achieved through oxygen incorporation in oxagranatanes or through electronic modulation in N-unsubstituted granatanes) is a key driver of receptor affinity. The target compound, with its free secondary amine at N9 (predicted pKa ~14.96) [2], presents a basicity profile intermediate between N-methyl granatanes and oxagranatanes, offering a tunable starting point for optimizing 5-HT₃ potency through N-substitution.

5-HT₃ Antagonist Potency
Context-dependent
Oxagranatanes > Granatanes ≈ Tropanes
Granatane scaffold occupies intermediate 5-HT₃ potency; basicity tunability may support optimization
Rank order from cross-study comparison; confirm in own 5-HT₃ assay system
5-HT₃ Receptor Antagonism Antiemetic Drug Design Scaffold Basicity

Synthetic Versatility vs. Granisetron Key Intermediate

The industrial synthesis of granisetron (Kytril®), a blockbuster 5-HT₃ antagonist antiemetic, proceeds via condensation of 1-methylindazole-3-carbonyl chloride with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (CAS 76272-56-5) to yield the carboxamide product in 92% yield [1][2]. In this pathway, the 3-amino group is the critical nucleophilic coupling partner. The target compound, 3-methyl-9-azabicyclo[3.3.1]nonan-3-ol, offers a synthetically orthogonal entry point: its tertiary alcohol at C3 can be converted to a leaving group (e.g., mesylate or tosylate) for nucleophilic displacement to install amine or other nucleophiles, enabling access to C3-functionalized granatane derivatives that are inaccessible from the 3-amino congener [3]. This divergent synthetic utility is not replicated by the 3-amino intermediate, which is restricted to amide/urea formation at C3.

C3 Derivatization Versatility
Head-to-head
Tertiary alcohol at C3: convertible to diverse C–X (C–N, C–O, C–S, C–C) Granisetron intermediate (3-amino): restricted to C–N acyl/sulfonyl linkages
Alcohol diversification broadens accessible analog space beyond the granisetron amide pathway
Granisetron synthesis proceeds via 3-amine in 92% yield; 3-hydroxy offers orthogonal reactivity
Antiemetic Synthesis Granisetron Intermediates 5-HT₃ Antagonist

Dopamine D₃ Receptor Subtype Selectivity and Scaffold Geometry

In a systematic structure–activity relationship study comparing central amine moieties, naphthamides bearing a 9-azabicyclo[3.3.1]nonan-3β-yl central ring demonstrated selective binding to sigma-2 (σ₂) receptors, while piperidine- and pyrrolidine-containing analogs exhibited different selectivity profiles across dopamine receptor subtypes . Specifically, the granatane (9-azabicyclo[3.3.1]nonane) central ring was found to confer σ₂ selectivity, distinguishing it from the piperidine and pyrrolidine scaffolds that preferentially target dopamine D₃ receptors . This central amine-dependent selectivity switch is a direct consequence of the conformational constraints imposed by the bicyclic [3.3.1] framework, which orients the pharmacophoric elements in a geometry that is incompatible with D₃ receptor recognition but favorable for σ₂ binding .

Receptor Subtype Selectivity
Source review
Granatane scaffold: σ₂-selective; piperidine/pyrrolidine scaffolds: D₃-preferring
Scaffold geometry may influence σ₂/D₃ selectivity; requires validation for specific chemotypes
Qualitative SAR trend from literature; no quantitative Ki values disclosed in available abstract
Dopamine D₃ Receptor Subtype Selectivity CNS Drug Design

Evidence-Backed Research and Industrial Application Scenarios


Sigma-2 Receptor PET Tracer and Chemosensitizer Development

The 9-azabicyclo[3.3.1]nonane scaffold, from which 3-methyl-9-azabicyclo[3.3.1]nonan-3-ol is derived, is one of only two privileged chemotypes yielding sigma-2 receptor ligands with selectivity ratios exceeding 2,000 over sigma-1 [1]. The free N9 secondary amine in the target compound enables direct N-alkylation or N-carbamoylation to access the phenylcarbamate pharmacophore exemplified by WC-59 (σ₂ Ki = 0.82 nM, σ₁/σ₂ = 2,087) [1]. Research groups developing σ₂-targeted PET imaging agents (e.g., [¹⁸F]- or [¹¹C]-labeled probes) or chemosensitizers for solid tumors should prioritize this compound as a key intermediate for constructing candidate libraries with maximal subtype selectivity [2].

Granisetron Analog Synthesis and 5-HT₃ Antagonist Optimization

The industrial synthesis of granisetron confirms the 9-azabicyclo[3.3.1]nonane scaffold as a validated 5-HT₃ antagonist core [3]. The target compound's 3-hydroxy substitution pattern provides an orthogonal diversification handle distinct from the 3-amino intermediate used in granisetron manufacturing. Medicinal chemistry teams pursuing next-generation 5-HT₃ antagonists with improved pharmacokinetic profiles can leverage the tertiary alcohol at C3 for O-alkylation, esterification, or conversion to halide/pseudohalide for cross-coupling, generating analogs inaccessible from the 3-amino congener [4]. The scaffold's reduced DAT affinity (Ki = 2–14 μM, ~100-fold lower than tropanes) further suggests a favorable off-target selectivity profile [5].

Dopaminergic Off-Target Liability Screening and CNS Safety

The 100-fold lower DAT binding affinity of 9-azabicyclo[3.3.1]nonane derivatives (Ki = 2–14 μM) compared to tropane-based compounds (Ki ≈ 0.1 μM) is a quantifiable selectivity advantage for CNS drug discovery programs [5]. For receptor targets where the granatane scaffold provides high primary target affinity (e.g., σ₂, 5-HT₃), the inherently low DAT affinity reduces the risk of cocaine-like dopaminergic side effects (euphoria, addiction liability, locomotor stimulation). Safety pharmacology groups can use 3-methyl-9-azabicyclo[3.3.1]nonan-3-ol as a starting scaffold for designing compounds that require negligible DAT engagement as part of their target safety profile [2].

Conformational Constraint and Scaffold-Hopping Studies in GPCR Design

The conformational rigidity of the 9-azabicyclo[3.3.1]nonane framework, compared to flexible piperidine or pyrrolidine moieties, produces a scaffold-driven selectivity switch between σ₂ and dopamine D₃ receptors . Computational chemistry and structural biology groups investigating the conformational determinants of GPCR subtype selectivity can employ 3-methyl-9-azabicyclo[3.3.1]nonan-3-ol as a rigid scaffold control in systematic SAR studies. The compound's defined stereochemistry and restricted conformational freedom (zero rotatable bonds) [6] make it an ideal probe for deconvoluting entropic vs. enthalpic contributions to receptor binding, informing rational scaffold-hopping strategies between flexible and rigid chemotypes.

Application
Selection Property
Validation Focus
Sigma-2 receptor PET tracer and chemosensitizer research
Free N9 secondary amine for N-carbamoylation
σ₂/σ₁ selectivity ratio review for imaging probe specificity
5-HT₃ antagonist analog design
C3 tertiary alcohol diversification handle
Orthogonal derivatization strategy vs. 3-amino intermediate
CNS off-target profiling in receptor research
Lower DAT engagement (scaffold-level ~100-fold vs. tropanes)
Off-target liability screen in dopaminergic receptor programs
GPCR subtype selectivity and conformational studies
Conformationally rigid granatane scaffold (0 rotatable bonds)
σ₂ vs. D₃ selectivity switch determined by scaffold geometry
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